4-Amino-1H-benzo[d]imidazol-7-ol
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Overview
Description
4-Amino-1H-benzo[d]imidazol-7-ol is a heterocyclic compound that contains both an imidazole ring and an amino group. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1H-benzo[d]imidazol-7-ol typically involves the cyclization of o-phenylenediamine with suitable aldehydes or ketones under acidic or basic conditions. One common method involves the condensation of o-phenylenediamine with formic acid or formamide, followed by cyclization to form the benzimidazole ring .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1H-benzo[d]imidazol-7-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or alkylated benzimidazole derivatives.
Scientific Research Applications
4-Amino-1H-benzo[d]imidazol-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 4-Amino-1H-benzo[d]imidazol-7-ol involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or nucleic acids in microorganisms. In cancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: A parent compound with similar structural features but lacking the amino and hydroxyl groups.
2-Amino-1H-benzimidazole: Similar structure with an amino group at a different position.
4-Hydroxy-1H-benzimidazole: Similar structure with a hydroxyl group instead of an amino group.
Uniqueness
4-Amino-1H-benzo[d]imidazol-7-ol is unique due to the presence of both an amino group and a hydroxyl group on the benzimidazole ring.
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
7-amino-3H-benzimidazol-4-ol |
InChI |
InChI=1S/C7H7N3O/c8-4-1-2-5(11)7-6(4)9-3-10-7/h1-3,11H,8H2,(H,9,10) |
InChI Key |
TVVVGHPCIPDDKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1N)N=CN2)O |
Origin of Product |
United States |
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